molecular formula C6H11N B13525045 rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine

rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine

Katalognummer: B13525045
Molekulargewicht: 97.16 g/mol
InChI-Schlüssel: HAEHSFVDBQNHOX-XEAPYIEGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine: is a bicyclic amine compound characterized by its unique three-dimensional structure This compound is part of the bicyclo[31

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine typically involves the following steps:

    Cyclization Reaction: Starting from a suitable precursor, a cyclization reaction is performed to form the bicyclic structure. This often involves the use of strong bases or acids to facilitate the ring closure.

    Amine Introduction: The introduction of the amine group can be achieved through various methods, such as reductive amination or nucleophilic substitution. Common reagents include ammonia or primary amines, along with reducing agents like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced or modified using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with palladium on carbon.

    Nucleophiles: Ammonia, primary amines, alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Alkylated or acylated amines.

Wissenschaftliche Forschungsanwendungen

rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Wirkmechanismus

The mechanism of action of rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites with high specificity, potentially modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • rel-(1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-amine
  • rel-(1R,5S,6r)-3,3-difluorobicyclo[3.1.0]hexan-6-amine
  • rel-(1R,5S,6s)-3-methyl-3-azabicyclo[3.1.0]hexan-6-amine

Uniqueness

Compared to its analogs, rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine is unique due to its specific stereochemistry and the presence of the amine group at the 3-position. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C6H11N

Molekulargewicht

97.16 g/mol

IUPAC-Name

(1S,5R)-bicyclo[3.1.0]hexan-3-amine

InChI

InChI=1S/C6H11N/c7-6-2-4-1-5(4)3-6/h4-6H,1-3,7H2/t4-,5+,6?

InChI-Schlüssel

HAEHSFVDBQNHOX-XEAPYIEGSA-N

Isomerische SMILES

C1[C@H]2[C@@H]1CC(C2)N

Kanonische SMILES

C1C2C1CC(C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.